Methylthiomethyl hexanoate

Description

Contextualization of Alkylthiomethyl Esters within Organic Chemistry

Alkylthiomethyl esters, including methylthiomethyl hexanoate (B1226103), are a specific class of organic compounds that contain both an ester and a thioether functional group. vulcanchem.com This dual functionality imparts characteristic properties and reactivity to these molecules.

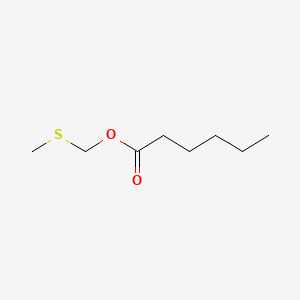

Methylthiomethyl hexanoate is structurally classified as a fatty acid ester. vulcanchem.comfoodb.ca It is a carboxylic ester derivative of a fatty acid. foodb.ca The molecule consists of a hexanoate group attached to a methylthiomethyl moiety. vulcanchem.com The ester bond is formed between the carboxyl group of hexanoic acid and the hydroxyl group of what would be methylthiomethanol. vulcanchem.com

The systematic IUPAC name for this compound is (methylsulfanyl)methyl hexanoate. vulcanchem.comfoodb.ca It is also commonly referred to as (methylthio)methyl hexanoate or by its FEMA number, 3880. foodb.cathegoodscentscompany.com

| Identifier | Value |

| IUPAC Name | (methylsulfanyl)methyl hexanoate vulcanchem.comfoodb.ca |

| Common Name | This compound foodb.ca |

| CAS Number | 74758-91-1 foodb.cathegoodscentscompany.com |

| Chemical Formula | C₈H₁₆O₂S vulcanchem.comfoodb.ca |

| Molecular Weight | 176.28 g/mol |

| SMILES | CCCCCC(=O)OCSC vulcanchem.com |

| InChI Key | NWSZEYNCLKNLMJ-UHFFFAOYSA-N vulcanchem.com |

The methylthiomethyl (MTM) group is a significant functional group in organic synthesis, primarily used as a protecting group for alcohols and phenols. wikipedia.orgtandfonline.com MTM ethers are stable under various reaction conditions where other protecting groups might fail, and they can be selectively removed, which is advantageous in the synthesis of complex polyfunctional molecules. wikipedia.orgtandfonline.com The MTM group can be introduced using methods like the Williamson ether synthesis or via a Pummerer rearrangement using dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride. wikipedia.org

While many sulfur-containing compounds are found in nature, the specific methylthiomethyl ester moiety is less common than simple esters or thioethers. inchem.org However, the MTM group itself is present in some bioactive molecules and is considered a valuable synthon in the development of pharmaceuticals. nih.gov For instance, the addition of a lithiated methyl methylthiomethyl sulfoxide was a key step in the total synthesis of the antibiotic oleandomycin. nih.gov

Structural Classification and Nomenclature of Methylthiomethyl Esters

Overview of this compound's Position in Ester Chemistry Frameworks

Esters are a fundamental class of organic compounds known for their roles as fragrances, flavors, and intermediates in synthesis. numberanalytics.comchemistrytalk.org this compound, as a fatty acid ester, fits within this framework, primarily recognized for its application as a flavoring agent. foodb.cathegoodscentscompany.comnih.gov It is described as contributing a creamy, cheesy note to dairy flavors. thegoodscentscompany.com

Its structure, which incorporates a sulfur atom in place of an oxygen atom adjacent to the ester alkyl chain, differentiates it from common esters like methyl hexanoate. nih.gov This thioether linkage influences its physical properties, such as boiling point and polarity, and its chemical reactivity. libretexts.org The synthesis of thioesters like this compound often involves different strategies than typical Fischer esterification, such as the Pummerer rearrangement or acylation of thiols. nih.govresearchgate.net

| Property | Value |

| Physical State | Colorless to pale yellow liquid thegoodscentscompany.comfao.org |

| Boiling Point | 223.00 to 224.00 °C @ 760.00 mm Hg thegoodscentscompany.com |

| Specific Gravity | 0.890 to 0.895 @ 25.00 °C thegoodscentscompany.com |

| Solubility | Very slightly soluble in water; soluble in alcohols and oils fao.org |

Historical Trajectories and Research Milestones concerning this compound

The study of thioesters is a significant branch of organic chemistry. taylorandfrancis.com The synthesis of methylthiomethyl esters as useful protecting groups for carboxylic acids, which can be hydrolyzed under neutral or acidic conditions, was reported in chemical communications. rsc.org

Much of the research surrounding this compound has been in the context of its use as a food flavoring substance. thegoodscentscompany.cominchem.orgfao.org It was evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) in 2003. fao.org

The synthesis of methylthiomethyl esters, including the hexanoate, has evolved over time. Early methods often involved the use of toxic reagents like methylthiomethyl chloride. nih.gov More recent and efficient methods have been developed, focusing on Pummerer-type rearrangements using dimethyl sulfoxide (DMSO) as both a solvent and the methylthiomethyl source. nih.govlookchem.comresearchgate.net These modern approaches are often metal-free, more cost-effective, and have a broader substrate scope, representing a significant milestone in the synthesis of this class of compounds. lookchem.com A patent filed describes the preparation of this compound for its use as a flavor additive. google.com

Current Research Landscape and Emerging Themes for this compound

Current research continues to explore the utility of sulfur-containing compounds, including thioesters, in various applications, from materials science to flavor chemistry. sioc-journal.cnmarketresearchintellect.com The development of green and efficient synthetic methods for organosulfur compounds is a prominent theme. sioc-journal.cn

For this compound specifically, interest remains centered on its properties as a flavor compound and the optimization of its synthesis. lookchem.comsioc-journal.cn The broader class of thioesters is being investigated for their role as antioxidants in food preservation and industrial applications. marketresearchintellect.com

Despite its established use as a flavoring agent, the body of literature focused exclusively on this compound is relatively small. foodb.ca A significant research gap exists in the exploration of its potential biological activities beyond its sensory properties. While the MTM group is part of some bioactive molecules, the specific bioactivity of this compound has not been extensively studied. nih.gov

Future challenges include:

Exploring Broader Applications: Investigating potential applications beyond the flavor industry, for instance, in medicinal chemistry or as a specialized solvent or intermediate.

Mechanistic Studies: While synthetic methods are improving, further detailed mechanistic studies of its formation, particularly in complex food matrices, could provide valuable insights. lookchem.com

Natural Occurrence: Although listed as a naturally occurring component in some foods, quantitative data and the biochemical pathways leading to its formation in nature are not well-documented. inchem.org

Advanced Synthesis: There remains a need to develop even more environmentally friendly and efficient synthetic routes for thioesters, a field that is currently an active area of research in organic chemistry. jst.go.jpresearchgate.net

Interdisciplinary Relevance of this compound Studies

The study of this compound extends beyond the traditional confines of organic chemistry, finding relevance in a number of interdisciplinary fields. Its applications and the scientific questions it helps to address highlight the interconnectedness of different scientific disciplines.

Food Science and Flavor Chemistry: The most prominent interdisciplinary application of this compound is in the field of food science, specifically as a flavoring agent. thegoodscentscompany.com Its organoleptic properties are described as contributing a creamy and cheesy note to dairy flavors and possessing a fruity character. thegoodscentscompany.comchemicalbook.com The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound, and it is listed in various food additive databases. inchem.orgfao.org The study of such flavor compounds is crucial for the food industry in creating and enhancing the sensory experience of a wide range of products. Research in this area often involves sensory panel evaluations alongside sophisticated analytical techniques to identify and quantify flavor components.

Biotechnology and Green Chemistry: The synthesis and application of flavor compounds like this compound are increasingly viewed through the lens of green chemistry. mdpi.com There is a growing trend in utilizing biocatalysis and enzymatic transformations for the production of esters and other flavor molecules, which is seen as a more sustainable alternative to traditional chemical synthesis. acs.org While specific research on the biotechnological production of this compound is not extensively documented in the provided results, the broader field of flavor biotechnology is a highly active area of interdisciplinary research, combining microbiology, enzymology, and chemical engineering.

Organic Synthesis and Protecting Group Chemistry: The methylthiomethyl (MTM) functional group, a key component of this compound, is recognized in organic synthesis as a protecting group for alcohols. wikipedia.org This has significant implications for the synthesis of complex organic molecules, where sensitive functional groups must be shielded from reaction conditions. wikipedia.org The study of the formation and cleavage of MTM ethers, which are structurally related to this compound, is an important aspect of synthetic methodology. wikipedia.org This research intersects with the development of new synthetic strategies and the production of pharmaceuticals and other fine chemicals.

Metabolomics and Environmental Science: As a fatty acid ester, this compound is related to compounds involved in lipid metabolism. foodb.ca Its detection in biological matrices such as urine suggests it may be a metabolite, making it of interest to the field of metabolomics. vulcanchem.com Furthermore, the study of the environmental fate and distribution of such sulfur-containing organic compounds is relevant to environmental science. The United States Environmental Protection Agency (EPA) lists this compound in its System of Registries, indicating its relevance for regulatory and environmental monitoring purposes. epa.gov

Chemical Information and Data Science: The systematic classification and compilation of data on chemical compounds like this compound are crucial for modern chemical research and regulation. Its inclusion in numerous chemical databases, complete with identifiers like CAS number and detailed properties, underscores the importance of chemical informatics. chemicalbook.com This data-driven approach facilitates research across disciplines by providing a standardized and accessible source of information.

Structure

3D Structure

Properties

IUPAC Name |

methylsulfanylmethyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2S/c1-3-4-5-6-8(9)10-7-11-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSZEYNCLKNLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3072795 | |

| Record name | (Methylthio)methyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid | |

| Record name | Methylthiomethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/521/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

223.00 to 224.00 °C. @ 760.00 mm Hg | |

| Record name | Methylthiomethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water; soluble in alcohols and oils | |

| Record name | Methylthiomethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methylthiomethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/521/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.895 | |

| Record name | Methylthiomethyl hexanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/521/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

74758-91-1 | |

| Record name | Methylthiomethyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74758-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylthiomethyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074758911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, (methylthio)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Methylthio)methyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3072795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (methylthio)methyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTHIOMETHYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VJ58GF47Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylthiomethyl hexanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038300 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Derivatization of Methylthiomethyl Hexanoate

Strategies for Methylthiomethyl Hexanoate (B1226103) Synthesis

The creation of the methylthiomethyl ester linkage to a hexanoate backbone is a key transformation that can be approached from multiple angles, each with its own set of reagents and conditions.

A primary and traditional route for synthesizing methylthiomethyl esters involves the direct reaction of a carboxylic acid with a reagent that can deliver the methylthiomethyl group. nih.govrsc.org This approach is favored for its straightforward nature.

Chloromethyl methyl sulfide (B99878) (MTM-Cl) serves as a key reagent in the direct alkylthiomethyl esterification of carboxylic acids like hexanoic acid. nih.govresearchgate.net The reaction proceeds via the nucleophilic attack of the carboxylate anion of hexanoic acid on the electrophilic carbon of chloromethyl methyl sulfide. This displaces the chloride leaving group and forms the desired ester. A patent describes the preparation of methylthiomethyl hexanoate where sodium hexanoate is reacted with chloromethyl methyl sulfide. google.com However, the use of the toxic reagent chloromethyl methyl sulfide has led to the exploration of alternative methods. nih.govrsc.org

The direct esterification using chloromethyl methyl sulfide is often facilitated by a base and a phase-transfer catalyst. nih.govresearchgate.net A common catalytic system involves the use of a base to deprotonate the carboxylic acid, thereby increasing its nucleophilicity, and a catalyst like 18-crown-6 (B118740) to facilitate the reaction between the carboxylate and the alkylating agent. nih.govrsc.org More recent methodologies have sought to avoid toxic reagents and catalysts. One such method involves the use of dimethyl sulfoxide (B87167) (DMSO) as both the solvent and the source of the methylthiomethyl group, proceeding under catalyst-free conditions with heating. researchgate.netrsc.orgrsc.org This autocatalytic methylthiomethylation has been shown to be effective for a broad range of carboxylic acids. nih.govrsc.org

Indirect methods provide alternative pathways to methylthiomethyl esters, often by increasing the reactivity of the carboxylic acid component first.

An alternative to direct esterification involves the activation of the carboxylic acid. Hexanoic acid can be converted into a more reactive derivative, such as an acyl chloride (hexanoyl chloride) or an anhydride. This activated intermediate is then reacted with a methylthiomethanol equivalent. Another approach involves a Pummerer rearrangement, where a carboxylic acid reacts with dimethyl sulfoxide (DMSO) that has been activated by reagents like oxalyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC). nih.govharvard.eduresearchgate.net This method has been reported to produce methylthiomethyl esters in high yields (82-94%) at low temperatures. researchgate.net Microwave-assisted Pummerer rearrangements have also been developed for a rapid conversion of carboxylic acids to their methylthiomethyl esters. researchgate.netresearchgate.net

The formation of methylthiomethyl esters can also be mediated by methyl(methylene)sulfonium cations. harvard.eduresearchgate.net These reactive intermediates can be generated from the activation of dimethyl sulfoxide (DMSO) with various reagents. harvard.edu For instance, the reaction of DMSO with potassium persulfate (K₂S₂O₈) can generate a methyl(methylene)sulfonium cation. researchgate.net The carboxylate of hexanoic acid can then act as a nucleophile, attacking this cation to form the methylthiomethyl ester. This type of reaction is related to the Pummerer rearrangement and can sometimes occur as a side reaction in DMSO-mediated oxidations. harvard.edu

Table of Research Findings on Methylthiomethyl Ester Synthesis

| Synthetic Strategy | Reagents | Key Features | Yield | Citations |

| Direct Esterification | Hexanoic acid, Chloromethyl methyl sulfide, Base, 18-crown-6 | Traditional method; involves toxic reagents. | Not specified | nih.govresearchgate.netrsc.org |

| Autocatalytic Methylthiomethylation | Hexanoic acid, Dimethyl sulfoxide (DMSO) | Catalyst-free, uses DMSO as reagent and solvent, requires heating. | Moderate to excellent | nih.govresearchgate.netrsc.orgrsc.org |

| Pummerer Rearrangement | Hexanoic acid, DMSO, Oxalyl chloride | Low-temperature reaction, high yields. | 82-94% | researchgate.net |

| Microwave-Assisted Pummerer | Carboxylic acids, DMSO | Rapid conversion, simple extraction for purification. | Not specified | researchgate.netresearchgate.net |

| Via Methyl(methylene)sulfonium Cations | Carboxylic acid, Activated DMSO | Related to Pummerer rearrangement. | Not specified | harvard.eduresearchgate.net |

Formation via Activated Carboxylic Acid Derivatives

Multicomponent and Cascade Reactions in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer significant advantages in terms of atom economy and procedural simplicity. organic-chemistry.orgfrontiersin.org Similarly, cascade reactions, which involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, provide an efficient route to complex molecules from simple starting materials without the need to isolate intermediates. wikipedia.org20.210.105 These reaction types are highly desirable in organic synthesis as they reduce waste, time, and labor. 20.210.105nih.gov

While specific examples of multicomponent or cascade reactions for the direct synthesis of this compound are not extensively detailed in the provided search results, the principles of these reactions are applicable. For instance, a one-pot three-component reaction could theoretically be designed involving hexanoic acid, a source for the methylthiomethyl group (like DMSO), and a coupling agent or catalyst to facilitate the esterification in a single operation. The development of such a process would align with the goals of efficiency and sustainability in chemical synthesis. preprints.orgmdpi.com

Green Chemistry Principles and Sustainable Synthesis of this compound

Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rroij.comcore.ac.uk The synthesis of this compound provides a case study for the application of these principles. Key aspects include:

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product. acs.org Pummerer-type rearrangements using DMSO as the methylthiomethyl source are inherently more atom-economical than methods using MTM-Cl, which generate salt byproducts. tandfonline.com

Use of Safer Solvents and Reagents: Shifting from toxic reagents like MTM-Cl and hazardous solvents to more benign alternatives. nih.govskpharmteco.com The use of DMSO as both a reagent and a solvent is a step in this direction, although its high boiling point can present challenges in removal. tandfonline.com Catalyst-free methods further enhance the green profile of the synthesis. nih.govrsc.org

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. researchgate.netatiner.gr

Recent research has focused on developing catalyst-free methods for the synthesis of methylthiomethyl esters directly from carboxylic acids and DMSO under conventional heating, further aligning the synthesis with green chemistry principles. nih.govrsc.org

Precursor Chemistry and Starting Material Considerations for this compound

The synthesis of this compound relies on the availability and reactivity of its key precursors: hexanoic acid and a reagent that can deliver the methylthiomethyl group.

Chemical Transformations of Hexanoic Acid and its Derivatives

Hexanoic acid, a six-carbon carboxylic acid, is a readily available starting material. chemicalbook.com It can be sourced from natural fats and oils or produced through fermentation processes. researchgate.net The primary chemical transformation required for the synthesis of this compound is the esterification of the carboxylic acid group.

This can be achieved through various methods:

Direct Esterification: Reaction with an alcohol in the presence of an acid catalyst. However, for methylthiomethyl esters, the corresponding alcohol (methylthiomethanol) is not typically used directly.

Conversion to an Acyl Halide or Anhydride: Activating the carboxylic acid by converting it to a more reactive derivative, which can then react with the methylthiomethyl source.

Reaction with an Alkyl Halide: Deprotonation of the carboxylic acid to form the carboxylate, which then acts as a nucleophile to displace a halide from a methylthiomethyl halide. nih.gov

Pummerer-type Rearrangement: Direct reaction with activated DMSO. lookchem.comtandfonline.com

The choice of method depends on factors such as desired yield, reaction conditions, and the principles of green chemistry.

Synthesis and Reactivity of Methylthiomethyl Halides or Related Reagents

Methylthiomethyl chloride (MTM-Cl) is a traditional reagent for introducing the methylthiomethyl group. nih.gov It is typically synthesized from dimethyl sulfoxide and an acyl chloride. However, due to its toxicity, alternative reagents and methods are preferred. nih.gov

The reactivity of MTM-Cl lies in its ability to act as an electrophile. The chloride is a good leaving group, allowing for nucleophilic substitution by a carboxylate anion to form the ester. nih.gov

As previously mentioned, dimethyl sulfoxide (DMSO) has emerged as a key alternative to MTM-Cl. nih.govrsc.org Through a Pummerer rearrangement, DMSO can be activated to form an electrophilic sulfur species that reacts with the carboxylic acid. researchgate.nettandfonline.com This avoids the need to handle the toxic and moisture-sensitive MTM-Cl directly.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are often optimized include:

Temperature: The optimal temperature can vary significantly depending on the synthetic method. For example, some Pummerer-type rearrangements are carried out at low temperatures (-60 °C), while other direct methods with DMSO may require heating. nih.govlookchem.com

Reaction Time: This is often linked to temperature and the specific reagents used. Microwave-assisted syntheses have been shown to dramatically reduce reaction times. researchgate.net

Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. In many modern syntheses, DMSO serves as both a reactant and a solvent. nih.govtandfonline.com

Catalyst: While catalyst-free methods are being developed, some syntheses still rely on catalysts to improve reaction rates and yields. The choice of catalyst is critical and can range from simple bases to more complex organocatalysts. nih.gov

A study on the autocatalytic methylthiomethylation of carboxylic acids with DMSO provides an example of reaction optimization. nih.gov By systematically varying the temperature and reaction time, the researchers were able to achieve high yields of the corresponding methylthiomethyl esters. nih.gov

Table 1: Optimization of Reaction Conditions for Methylthiomethylation of Benzoic Acid Data extracted from a study on a model reaction, not specifically for this compound, but illustrative of the optimization process.

| Entry | Temperature (°C) | Time (min) | Yield (%) |

| 1 | Reflux | 120 | 23 |

| 2 | Reflux | 60 | 37 |

| 3 | Reflux | 30 | 70 |

| 4 | Reflux | 20 | 79 |

This table is for illustrative purposes and based on data for benzoic acid to demonstrate the optimization process. nih.gov

Table 2: Substrate Scope for Autocatalytic Methylthiomethylation This table illustrates the applicability of a specific synthetic method to various carboxylic acids, with yields for the corresponding methylthiomethyl esters. nih.gov

| Carboxylic Acid | Product | Yield (%) |

| Benzoic acid | Methylthiomethyl benzoate (B1203000) | 79 |

| 4-Methoxybenzoic acid | Methylthiomethyl 4-methoxybenzoate | 91 |

| 4-Methylbenzoic acid | Methylthiomethyl 4-methylbenzoate | 88 |

| 4-Ethylbenzoic acid | Methylthiomethyl 4-ethylbenzoate | 85 |

| 4-Aminobenzoic acid | Methylthiomethyl 4-aminobenzoate | 82 |

| 4-Hydroxybenzoic acid | Methylthiomethyl 4-hydroxybenzoate | 75 |

This data demonstrates the substrate scope of a particular synthetic protocol. nih.gov

Derivatization and Chemical Transformations of this compound

The chemical structure of this compound, featuring a moderately reactive ester linkage, a flexible six-carbon alkyl chain, and a functionalized methylthiomethyl (MTM) group, allows for a variety of chemical transformations. These reactions can be targeted to different parts of the molecule to produce a range of derivatives, analogues, and homologues for various applications in research and chemical synthesis.

Modifications at the Hexanoate Alkyl Chain

The hexanoate alkyl chain, while generally unreactive due to its sp³-hybridized C-H and C-C bonds, can be modified, particularly at the terminal position. The selective functionalization of such alkyl chains is a persistent challenge in organic synthesis because of the high C–H bond energy. nih.gov However, strategic approaches can introduce new functional groups.

One studied method involves the use of hexanoate precursors that already contain a functional group. For instance, studies on the transesterification of various ethyl esters have utilized models like ethyl 6-hydroxyhexanoate (B1236181) and ethyl 6-bromohexanoate. csic.es These compounds can, in principle, be converted to their corresponding methylthiomethyl esters, yielding derivatives of this compound functionalized at the ω-position of the alkyl chain. Such modifications dramatically alter the polarity of the molecule, which can influence its physical properties and reactivity. csic.es

Enzymatic and biosynthetic pathways represent another avenue for alkyl chain modification. Organisms like bacteria and fungi have evolved polyketide synthases capable of modifying alkyl chains as they are constructed, enabling significant structural diversification. nih.gov

Table 1: Examples of Functionalized Hexanoate Precursors

| Compound Name | Molecular Structure of Ester | Functional Group | Reference |

|---|---|---|---|

| Ethyl hexanoate | CH₃(CH₂)₄COOCH₂CH₃ | None (Parent Chain) | csic.es |

| Ethyl 6-hydroxyhexanoate | HO(CH₂)₅COOCH₂CH₃ | Hydroxyl (-OH) | csic.es |

| Ethyl 6-bromohexanoate | Br(CH₂)₅COOCH₂CH₃ | Bromo (-Br) | csic.es |

Reactions Involving the Methylthiomethyl Moiety

The methylthiomethyl (MTM) group is a key functional moiety and is primarily known as a protecting group for carboxylic acids and alcohols. nih.govwikipedia.org Its unique reactivity allows for both its stable introduction and its selective removal under specific conditions.

The formation of the MTM ester often involves a Pummerer-type rearrangement when dimethyl sulfoxide (DMSO) is used as the MTM source. nih.govwikipedia.org In this reaction, DMSO is activated, allowing it to react with the carboxylic acid.

The most significant reaction of the MTM moiety is its cleavage to deprotect the carboxylic acid. The MTM group can be removed under neutral conditions, a distinct advantage over many other protecting groups that require acidic or basic hydrolysis. wikipedia.org This selective deprotection is valuable in the synthesis of complex polyfunctional molecules. wikipedia.org

Common Deprotection Methods for MTM Ethers (Applicable to MTM Esters):

Mercuric Chloride (HgCl₂): Treatment with mercuric chloride in aqueous acetonitrile (B52724) efficiently cleaves the MTM group. wikipedia.org For substrates sensitive to acid, a scavenger like calcium carbonate (CaCO₃) can be added. wikipedia.org

Iodomethane (B122720) (MeI): The use of iodomethane in the presence of a mild base like sodium bicarbonate can also effect deprotection, typically at elevated temperatures. wikipedia.org

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues (compounds with similar structures, e.g., with substitutions on the aromatic ring of a benzoate analogue) and homologues (compounds in a series differing by a repeating unit, e.g., CH₂) of this compound can be achieved through several synthetic protocols.

A modern and practical method involves the direct reaction of a carboxylic acid with dimethyl sulfoxide (DMSO). nih.govrsc.org In this approach, DMSO serves as both the solvent and the methylthiomethyl source, and the reaction proceeds through the formation of a DMSO enolate in a catalyst-free system. rsc.orgresearchgate.net This method has a broad substrate scope, accommodating various aliphatic and aromatic carboxylic acids to produce the corresponding MTM esters in moderate to excellent yields. nih.gov For example, reacting heptanoic acid or valeric acid under these conditions would produce homologues of this compound.

A more traditional method for synthesizing MTM esters involves the reaction of a carboxylate salt with methylthiomethyl chloride (MTM-Cl). nih.gov This reaction is typically performed in the presence of a base and may utilize a phase-transfer catalyst like 18-crown-6 to improve yields. nih.gov However, this method is often limited by the toxicity of the reagents. nih.gov

Table 2: Synthesis of Methylthiomethyl (MTM) Ester Analogues via the DMSO Method

| Starting Carboxylic Acid | Product (MTM Ester) | Yield (%) | Reference |

|---|---|---|---|

| Benzoic acid | methylthiomethyl benzoate | 85% | rsc.org |

| 4-Aminobenzoic acid | methylthiomethyl 4-aminobenzoate | 86% | rsc.org |

| 3,4-Dichlorobenzoic acid | methylthiomethyl 3,4-dichlorobenzoate | 65% | rsc.org |

| 2-Oxoindoline-6-carboxylic acid | methylthiomethyl 2-oxoindoline-6-carboxylate | 97% | rsc.org |

Catalyst Systems Employed in this compound-Related Chemistry

The choice of catalyst system is critical for the synthesis of this compound and its derivatives. The strategies range from catalyst-free methods to those employing strong bases, Lewis acids, or solid-acid catalysts.

Catalyst-Free Synthesis: A notable development is the autocatalytic methylthiomethylation of carboxylic acids using DMSO. rsc.orgresearchgate.net This method proceeds at reflux temperatures without the need for an external catalyst, offering a green and operationally simple alternative to traditional methods. nih.gov

Base-Catalyzed Synthesis: The conventional synthesis using methylthiomethyl chloride (MTM-Cl) as the alkylating agent requires a base to deprotonate the carboxylic acid. nih.gov Sodium hydride (NaH) is a common choice for this purpose. wikipedia.org To facilitate the reaction between the carboxylate salt and the MTM-Cl, especially in biphasic systems, a phase-transfer catalyst such as 18-crown-6 is often employed. nih.gov

Acid-Catalyzed Esterification: For the initial synthesis of the parent ester (e.g., hexanoic acid esterification) before the introduction of the MTM group, various acid catalysts are effective. These are generally not used for the direct MTM-esterification from DMSO.

Brønsted Acids: Surfactant-type catalysts like p-dodecylbenzenesulfonic acid (DBSA) can promote esterification in water. organic-chemistry.org

Lewis Acids & Promoters: A combination of magnesium chloride and a dialkyl dicarbonate (B1257347) can produce esters from carboxylic acids. organic-chemistry.org 4-(Dimethylamino)pyridine (DMAP) is a highly efficient acylation catalyst. organic-chemistry.org

Solid-Acid Catalysts: Heterogeneous catalysts like silica (B1680970) chloride or porous phenolsulfonic acid-formaldehyde (PSF) resins offer advantages in terms of reusability and ease of product purification. organic-chemistry.org

Table 3: Catalyst Systems in MTM-Ester and General Ester Synthesis

| Catalyst/System | Reaction Type | Role/Mechanism | Reference |

|---|---|---|---|

| None (DMSO as reagent/solvent) | MTM-Ester Synthesis | Autocatalytic process involving DMSO enolate formation. | nih.govrsc.org |

| Sodium Hydride (NaH) / 18-crown-6 | MTM-Ester Synthesis | NaH acts as a base; 18-crown-6 as a phase-transfer catalyst. | nih.govwikipedia.org |

| 4-(Dimethylamino)pyridine (DMAP) | Acylation / Esterification | Acts as a nucleophilic catalyst for acylation with anhydrides. | organic-chemistry.org |

| p-Dodecylbenzenesulfonic acid (DBSA) | Esterification | Surfactant-type Brønsted acid catalyst enabling reaction in water. | organic-chemistry.org |

| Silica Chloride | Esterification / Transesterification | Solid-acid (heterogeneous) catalyst. | organic-chemistry.org |

Reactivity and Mechanistic Pathways of Methylthiomethyl Hexanoate

Hydrolytic Stability and Ester Cleavage Mechanisms

The cleavage of the ester bond in methylthiomethyl hexanoate (B1226103) is a critical aspect of its reactivity profile. This process, known as hydrolysis, can be initiated under acidic, basic, or enzymatic conditions, each following distinct mechanistic pathways.

Acid-Catalyzed Hydrolysis Pathways

Under acidic conditions, the hydrolysis of methylthiomethyl hexanoate proceeds through a series of equilibrium steps, characteristic of acid-catalyzed ester hydrolysis. chemistrysteps.comyoutube.comlibretexts.orgchemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺), which is present in aqueous acidic solutions. chemguide.co.ukgoogle.comacs.org This initial step significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack.

Following protonation, a water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. youtube.com Subsequently, a proton is transferred from the attacking water molecule to the -OCH₂SCH₃ group, converting it into a better leaving group (HOCH₂SCH₃). The collapse of the tetrahedral intermediate involves the reformation of the carbonyl double bond and the departure of the methylthiomethanol leaving group. Finally, deprotonation of the resulting protonated carboxylic acid by a water molecule regenerates the acid catalyst and yields hexanoic acid and methylthiomethanol as the final products. youtube.com

Table 1: Key Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1. Protonation | The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺), increasing the electrophilicity of the carbonyl carbon. |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. |

| 3. Proton Transfer | A proton is transferred to the -OCH₂SCH₃ group, enhancing its leaving group ability. |

| 4. Elimination | The tetrahedral intermediate collapses, eliminating methylthiomethanol and forming a protonated carboxylic acid. |

| 5. Deprotonation | A water molecule deprotonates the carboxylic acid, yielding the final product and regenerating the acid catalyst. |

Base-Catalyzed Hydrolysis Pathways

The hydrolysis of this compound can also be achieved under basic conditions, a process commonly referred to as saponification. This pathway is generally irreversible and involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. chemistrysteps.com

The mechanism commences with the attack of the hydroxide ion, a strong nucleophile, on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Unlike the acid-catalyzed pathway, this reaction does not require prior activation of the carbonyl group. The tetrahedral intermediate then collapses, expelling the methylthiomethoxide anion (⁻OCH₂SCH₃) as the leaving group and forming hexanoic acid.

Table 2: Key Steps in Base-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1. Nucleophilic Attack | A hydroxide ion (OH⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate. |

| 2. Elimination | The tetrahedral intermediate collapses, eliminating the methylthiomethoxide anion (⁻OCH₂SCH₃) to form hexanoic acid. |

| 3. Deprotonation | The resulting hexanoic acid is rapidly deprotonated by a base (e.g., OH⁻ or ⁻OCH₂SCH₃) to form a stable carboxylate salt and methylthiomethanol. |

Enzymatic Hydrolysis (if documented in academic research)

Enzymatic hydrolysis of esters is a well-established process, often catalyzed by a class of enzymes known as lipases (triacylglycerol acylhydrolases, EC 3.1.1.3). nih.govresearchgate.net These enzymes are known to catalyze the hydrolysis of ester bonds in a variety of substrates, including sulfur-containing esters. google.comacs.orgd-nb.info The catalytic action of lipases typically involves a catalytic triad, often composed of serine, histidine, and aspartate residues, within the enzyme's active site. nih.gov

The generally accepted mechanism for lipase-catalyzed ester hydrolysis involves the formation of an acyl-enzyme intermediate. nih.gov The serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the ester substrate. This leads to the formation of a tetrahedral intermediate, which then collapses to release the alcohol portion of the ester (in this case, methylthiomethanol) and forms an acyl-enzyme complex. Subsequently, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (hexanoic acid) and regenerating the free enzyme for another catalytic cycle.

While the enzymatic hydrolysis of various esters, including some containing sulfur, is well-documented, specific academic research detailing the enzymatic hydrolysis of this compound was not found in the surveyed literature. However, based on the known substrate promiscuity of many lipases, it is plausible that certain lipases could catalyze the hydrolysis of this compound. google.comacs.orgnih.govd-nb.info

Oxidation Reactions of the Thioether Linkage within this compound

The presence of a sulfur atom in the thioether linkage (-S-) of this compound introduces another dimension to its reactivity, specifically its susceptibility to oxidation.

Formation of Sulfoxides and Sulfones from the Thioether Moiety

The thioether moiety in this compound can be readily oxidized to form two more highly oxidized sulfur-containing functional groups: sulfoxides and sulfones. wikipedia.org The oxidation proceeds in a stepwise manner. The initial oxidation of the thioether results in the formation of a sulfoxide (B87167). This sulfoxide can then undergo further oxidation to yield a sulfone. wikipedia.org

This two-step oxidation process allows for the potential isolation of the intermediate sulfoxide under controlled reaction conditions. The resulting compounds would be this compound S-oxide (the sulfoxide) and this compound S,S-dioxide (the sulfone).

Table 3: Oxidation States of the Sulfur Moiety

| Starting Material | Oxidation Product 1 | Oxidation Product 2 |

| This compound (Thioether) | This compound S-oxide (Sulfoxide) | This compound S,S-dioxide (Sulfone) |

Electrophilic Oxidation Pathways and Reagents

The oxidation of the thioether in this compound is an electrophilic process. A variety of oxidizing agents can be employed to achieve this transformation. Common reagents include hydrogen peroxide (H₂O₂), peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), and sodium periodate (B1199274) (NaIO₄). jchemrev.comrsc.org The choice of oxidant and reaction conditions can influence the selectivity of the reaction, determining whether the sulfoxide or the sulfone is the major product. jchemrev.com

For instance, using one equivalent of an oxidizing agent under controlled, often low-temperature, conditions typically favors the formation of the sulfoxide. Employing an excess of a stronger oxidizing agent and/or higher temperatures will generally lead to the formation of the sulfone. jchemrev.com The oxidation can be chemoselective, meaning the thioether can be oxidized without affecting other functional groups in the molecule, such as the ester. rsc.org

The mechanism of oxidation by an agent like hydrogen peroxide involves the nucleophilic sulfur atom of the thioether attacking the electrophilic oxygen of the peroxide. This results in the formation of the sulfoxide and water. A similar mechanism is at play with peroxy acids. The further oxidation of the sulfoxide to the sulfone proceeds via another nucleophilic attack by the sulfur atom of the sulfoxide on the oxidizing agent.

Table 4: Common Reagents for Thioether Oxidation

| Reagent | Typical Product(s) | Notes |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | The product can often be controlled by stoichiometry and reaction conditions. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | A common and effective reagent for this transformation. |

| Sodium Periodate (NaIO₄) | Sulfoxide | Often used for the selective oxidation of thioethers to sulfoxides. |

| Ozone (O₃) | Sulfoxide, Sulfone | A powerful oxidizing agent that can be used for this purpose. |

Electrochemical Oxidation Studies of Thioethers

The electrochemical oxidation of thioethers, such as the methylthiomethyl group in this compound, offers a green and efficient method for the synthesis of sulfoxides and sulfones. researchgate.netnih.gov This process typically involves the direct or mediated oxidation of the sulfur atom at an anode.

In direct electrolysis, the thioether undergoes a single-electron transfer (SET) at the anode to form a radical cation. This highly reactive intermediate can then react with water or another oxygen source present in the reaction medium. The reaction proceeds through a series of steps to ultimately yield the corresponding sulfoxide. Further oxidation can lead to the formation of the sulfone. researcher.life

Mediated electrochemical oxidation provides an alternative pathway. In this approach, a mediator, such as a manganese complex, is first oxidized at the anode to a high-valent state. researcher.life This activated mediator then transfers an oxygen atom to the thioether, regenerating the original mediator, which can then be re-oxidized at the anode to continue the catalytic cycle. This method often allows for greater selectivity and can be performed at lower potentials compared to direct electrolysis.

The general mechanism for the direct electrochemical oxidation of a dialkyl sulfide (B99878) can be summarized as follows:

| Step | Description | Intermediate/Product |

| 1 | Single-electron transfer from the sulfur atom to the anode. | Radical cation |

| 2 | Nucleophilic attack by water on the sulfur atom of the radical cation. | Adduct |

| 3 | Deprotonation and further oxidation steps. | Sulfoxide |

| 4 | (Optional) Further oxidation of the sulfoxide. | Sulfone |

Nucleophilic Substitution Reactions at the Thioether Moiety

The sulfur atom in the methylthiomethyl group, with its lone pairs of electrons, can act as a nucleophile, but the thioether itself is also susceptible to nucleophilic attack, particularly at the carbon atom adjacent to the sulfur.

Trans-thioetherification and Related Exchange Reactions

Trans-thioetherification is a process where the thioether group of one molecule is exchanged with that of another. This reaction can be catalyzed by transition metals, such as palladium. rsc.orgrsc.org In the context of this compound, this could involve the exchange of the methylthio group with another thiol.

The mechanism for palladium-catalyzed trans-thioetherification generally involves the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by coordination of the thioether. A key step is the cleavage of the C-S bond and the formation of a new C-S bond with the incoming thiol, followed by reductive elimination to release the product and regenerate the catalyst. rsc.org

Displacement Reactions and Functional Group Interconversions

The carbon atom of the methylthiomethyl group is susceptible to nucleophilic substitution (SN2) reactions, where a nucleophile displaces the sulfur-containing group. windows.netmasterorganicchemistry.com Thiolates are excellent nucleophiles for SN2 reactions. masterorganicchemistry.comlibretexts.org For this compound, a stronger nucleophile could potentially displace the methylthiolate group.

These displacement reactions are a powerful tool for functional group interconversion. For instance, reaction with a halide ion could convert the thioether into a halomethyl group. The efficiency of these reactions depends on the nature of the nucleophile, the leaving group ability of the methylthiolate, and the reaction conditions. windows.net

Reactions Involving the Hexanoate Alkyl Chain and Ester Functionality

The hexanoate portion of the molecule also offers sites for chemical transformation, including reactions on the alkyl chain and at the ester carbonyl group.

Radical Reactions and C(sp³)–S Bond Activation

The C(sp³)–S bond in the methylthiomethyl group can be activated through radical-mediated processes. researchgate.net Photochemical irradiation or the use of radical initiators can induce homolytic cleavage of the C–S bond, generating a methylthiyl radical and a hexanoyloxymethyl radical. researchgate.net These radical intermediates can then undergo a variety of subsequent reactions, such as hydrogen abstraction, disproportionation, or coupling. researchgate.net

Recent advancements have demonstrated that electrochemical methods can also be employed to selectively activate C(sp³)–S bonds. mdpi.com This can lead to the formation of new C-C or C-heteroatom bonds, providing a versatile method for the modification of the molecule. The selective cleavage of the C(sp³)–S bond over other bonds in the molecule is a key advantage of this approach. nih.gov

Halogenation and Other Electrophilic/Nucleophilic Additions

Halogenation: The saturated alkyl chain of the hexanoate moiety can undergo free-radical halogenation, typically with chlorine or bromine in the presence of UV light. wikipedia.orglscollege.ac.infiveable.me This reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org The halogenation is generally not very selective, leading to a mixture of mono- and poly-halogenated products at various positions along the alkyl chain. The reactivity of the C-H bonds follows the order tertiary > secondary > primary. youtube.com

Electrophilic/Nucleophilic Additions: The hexanoate alkyl chain, being saturated, is generally unreactive towards electrophilic addition reactions, which are characteristic of unsaturated compounds like alkenes and alkynes. savemyexams.com

However, the ester carbonyl group is a key site for nucleophilic addition reactions. ksu.edu.sachemistrysteps.commasterorganicchemistry.com A wide range of nucleophiles, including organometallic reagents (like Grignard reagents), hydrides, amines, and alcohols, can attack the electrophilic carbonyl carbon. ksu.edu.samsu.eduyoutube.com This initially forms a tetrahedral intermediate which can then, depending on the nucleophile and reaction conditions, lead to a variety of products. For example, reduction with a hydride reagent would yield the corresponding alcohol, while reaction with a Grignard reagent could lead to a tertiary alcohol after a second addition. libretexts.org

The general reactivity of the ester group towards nucleophiles is summarized in the following table:

| Nucleophile | Product Type |

| Water (hydrolysis) | Carboxylic acid and alcohol |

| Alcohol (transesterification) | Different ester and alcohol |

| Amine (aminolysis) | Amide and alcohol |

| Grignard Reagent | Tertiary alcohol |

| Hydride Reagent | Primary alcohol |

Rearrangement Reactions (e.g., Pummerer Rearrangement relevance)

While this compound itself is the product of a potential rearrangement, its precursor, the corresponding sulfoxide, is directly relevant to the Pummerer rearrangement. The Pummerer rearrangement is a classic organic reaction that converts an alkyl sulfoxide into an α-acyloxy-thioether using an activating agent, typically acetic anhydride. wikipedia.org

The relevance to this compound lies in its synthesis. A common synthetic route to methylthiomethyl (MTM) esters involves the Pummerer rearrangement of a precursor sulfoxide. The general mechanism proceeds as follows:

Activation of the Sulfoxide: The reaction is initiated by the acylation of the sulfoxide oxygen atom by an anhydride, such as acetic anhydride. This forms a key intermediate, an acyloxysulfonium ion. numberanalytics.com

Formation of a Thial Intermediate: An acetate (B1210297) ion, generated in the first step, acts as a base to abstract a proton from the α-carbon. This leads to an elimination reaction, producing a highly reactive cationic thial intermediate (also referred to as a thionium (B1214772) ion). wikipedia.orgnumberanalytics.com

Nucleophilic Trapping: The thial cation is a potent electrophile. It is subsequently attacked by a nucleophile. In a classic Pummerer rearrangement, the acetate ion acts as the nucleophile, attacking the thial to yield the final α-acyloxy-thioether product. wikipedia.org

For the synthesis of this compound, the process would start with methyl hexanoylmethyl sulfoxide. Upon treatment with acetic anhydride, it would rearrange to form an intermediate that, upon reaction with the carboxylate (hexanoate), would yield the target molecule. The Pummerer rearrangement and its variants are synthetically valuable for creating C-C and C-heteroatom bonds. wikipedia.org The electrophilic thial intermediate can be trapped by various nucleophiles, not just acetate, making it a versatile tool in synthesis. researchgate.net Other sigmatropic rearrangements, such as the wikipedia.orgnumberanalytics.com-Stevens rearrangement of allylthioethers, also highlight the diverse reactivity of sulfur-containing compounds, although the Pummerer pathway is most directly relevant to the structure of this compound. acs.org

| Reaction Stage | Description | Key Intermediates |

| Activation | Acylation of the sulfoxide oxygen by an anhydride. | Acyloxysulfonium ion |

| Elimination | Base-induced elimination to form a cationic species. | Thial (Thionium) ion |

| Nucleophilic Attack | Trapping of the electrophilic intermediate by a nucleophile. | α-acyloxy-thioether (Product) |

Computational and Theoretical Studies on this compound Reactivity

Computational chemistry provides powerful tools to investigate the reactivity, electronic structure, and dynamic behavior of molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT can be applied to understand its fundamental reactivity.

Electronic Structure: DFT calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. This information helps predict sites susceptible to nucleophilic or electrophilic attack. For sulfur-containing esters, DFT is crucial for understanding the role of the polarizable sulfur atom in the molecule's reactivity. acs.org

Reaction Energetics: DFT is widely used to calculate the energetic profile of reaction mechanisms, such as the Pummerer rearrangement. researchgate.net It can determine the relative energies of reactants, intermediates, transition states, and products. For instance, DFT studies on related olefination reactions involving sulfonyl esters have successfully modeled the entire reaction sequence, including aldol-type addition, cyclization, and fragmentation, identifying the rate-determining steps. tandfonline.com Similar approaches could be applied to the reactions of this compound's precursors, confirming the feasibility of intermediates like the thial cation and calculating the activation barriers for each step. nih.gov

| DFT Application | Information Obtained | Relevance to this compound |

| Geometry Optimization | Provides stable 3D structures of reactants, intermediates, and transition states. | Determines the most stable conformation of the molecule and key reaction species. |

| Frequency Analysis | Calculates vibrational frequencies, confirming minima and transition states. | Characterizes stationary points on the potential energy surface of its formation/reactions. |

| Energy Calculations | Determines reaction enthalpies, free energies, and activation barriers. | Assesses the thermodynamic and kinetic feasibility of reaction pathways like the Pummerer rearrangement. tandfonline.com |

| Orbital Analysis (HOMO/LUMO) | Identifies frontier molecular orbitals to predict reactivity. | Pinpoints reactive sites for electrophilic and nucleophilic attack. |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation calculates the trajectory of each particle by numerically solving Newton's equations of motion.

For this compound, MD simulations can provide insights into its dynamic behavior and interactions in various environments:

Conformational Dynamics: MD can explore the accessible conformations of the flexible alkyl and methylthiomethyl groups, revealing how the molecule's shape changes over time in solution.

Solvation Effects: Simulations can model the explicit interactions between this compound and solvent molecules, showing how the solvent shell is structured and how it influences the compound's reactivity and conformation. Studies on related alkyl esters and thio-alkyl esters have used MD to understand their behavior at interfaces. acs.orgkoreascience.kr

Interfacial and Bulk Properties: MD simulations are well-suited to study the behavior of amphiphilic molecules at interfaces (e.g., air-water or oil-water) or in bulk liquid phases. This is relevant given that MTM esters are used as flavor additives in food products like dairy and oils. nih.gov Research on mixtures of ionic liquids and alcohols has demonstrated how MD can elucidate structural and dynamic properties, such as clustering and diffusion, which are influenced by alkyl chain length. rsc.org These approaches could be used to understand how this compound distributes and behaves in complex mixtures.

A primary goal of computational chemistry in reaction chemistry is the detailed elucidation of reaction pathways and the characterization of elusive transition states.

Combining DFT and other methods allows for the construction of a complete potential energy surface for a given reaction. For reactions involving this compound or its precursors, this approach is invaluable.

Mapping Reaction Coordinates: By systematically changing bond distances and angles, computational methods can map the lowest energy path from reactants to products, known as the reaction coordinate.

Characterizing Transition States: Transition states are first-order saddle points on the potential energy surface and represent the highest energy barrier along the reaction pathway. acs.org DFT calculations can precisely determine the geometry and energy of these fleeting structures. tandfonline.com For the Pummerer rearrangement, computational studies can identify the transition states for the initial acylation, the proton abstraction, and the final nucleophilic attack, providing a detailed, step-by-step understanding of the mechanism. researchgate.netnih.gov

Validating Mechanistic Hypotheses: Theoretical studies can be used to test different proposed mechanisms. For example, in the esterification of sulfonic acids, DFT calculations have been used to rule out certain pathways involving high-energy pentacoordinate sulfur intermediates, while supporting others like SN1 or SN2 pathways. nih.gov A similar approach could be used to investigate competing reaction pathways for this compound.

By elucidating these pathways and transition states, computational studies provide a kinetic and thermodynamic framework that explains experimental observations, such as product distributions and reaction rates, offering predictive power for designing new reactions or optimizing existing ones. acs.org

Natural Occurrence and Biosynthetic Pathways of Methylthiomethyl Hexanoate

Detection and Isolation in Biological Matrices

The natural occurrence of methylthiomethyl hexanoate (B1226103) is not widespread, but it has been identified in specific biological contexts, ranging from plant metabolites to animal secretions.

Presence in Plant Metabolites and Extracts

Methylthiomethyl hexanoate has been noted as a naturally occurring compound in certain plants. inchem.org Specifically, compounds containing a methylthiomethyl moiety have been found in plants of the Tulbaghia genus, such as Tulbaghia violacea (wild garlic) and Tulbaghia alliacea. aiu.edu These plants are known for their characteristic garlic-like scent, which is attributed to a variety of sulfur-containing compounds. researchgate.netresearchgate.net The primary precursor to this scent in Tulbaghia is S-(methylthiomethyl)-cysteine-4-oxide, also known as marasmin. researchgate.netnih.gov While the direct isolation of this compound is not extensively detailed, the presence of the core methylthiomethyl group in these plants is well-documented. aiu.eduresearchgate.net

Table 1: Detection of Methylthiomethyl Group in Plant Species

| Plant Species | Genus | Detected Moiety/Compound | Reference |

|---|---|---|---|

| Tulbaghia violacea | Tulbaghia | Methylthiomethyl moiety, Marasmin | aiu.eduresearchgate.netresearchgate.net |

| Tulbaghia alliacea | Tulbaghia | Methylthiomethyl moiety | aiu.edu |

Identification in Microbial Fermentation Products

The identification of this compound in microbial fermentation products is not well-documented in the scientific literature. However, related compounds are known to be produced during fermentation. For instance, during the fermentation of noni juice (Morinda citrifolia), a variety of esters are formed that contribute to its flavor profile, including methyl hexanoate and 3-(methylthio)propionate. semanticscholar.org The production of S-methyl thioesters has been studied in microorganisms like Geotrichum candidum, which can generate these compounds from precursors like methanethiol (B179389) and acyl-CoAs derived from fatty acids. oup.com While these findings suggest that microbes possess the metabolic capability to produce sulfur-containing esters, the specific synthesis of this compound through fermentation has not been explicitly reported.

Occurrence in Animal Secretions or Tissues

This compound has been identified as one of the volatile organic compounds (VOCs) in the urine of the caracal (Caracal caracal). capewools.co.za A comprehensive study aimed at identifying potential intraspecific recognition pheromones in caracal urine successfully identified 191 VOCs. capewools.co.za Among these, this compound was detected, and its identification was corroborated through gas chromatographic-mass spectrometric (GC-MS) comparison with a synthetic analogue. capewools.co.za

Table 2: Occurrence of this compound in Animal Secretions

| Animal | Biological Matrix | Compound | Reference |

|---|---|---|---|

| Caracal (Caracal caracal) | Urine | This compound | capewools.co.za |

Elucidation of Biosynthetic Precursors and Pathways

The complete biosynthetic pathway for this compound has not been fully elucidated. However, based on its structure and the known biosynthesis of related sulfur-containing compounds and esters, a putative pathway can be proposed. The formation of this ester requires two main precursors: hexanoic acid and a donor of the methylthiomethyl group.

Role of Sulfur-Containing Precursors (e.g., methionine derivatives)

The biosynthesis of the sulfur-containing portion of this compound likely involves the amino acid methionine. Methionine is a well-known precursor for many volatile sulfur compounds in biological systems. rsc.org It serves as the progenitor to S-adenosylmethionine (SAM), a key molecule that can donate various groups in metabolic reactions. rsc.org In the context of S-methyl thioester synthesis in microorganisms, methanethiol (MTL), a degradation product of methionine, is a direct precursor. oup.com It is proposed that MTL can react with an activated fatty acid, such as hexanoyl-CoA, to form the corresponding S-methyl thioester. oup.com The formation of the thioether bond in compounds like biotin (B1667282) involves radical SAM enzymes, which catalyze complex sulfur insertion reactions. nih.gov This suggests that the methylthiomethyl group could be assembled through a pathway where methionine or its derivatives provide the necessary sulfur and methyl groups. nih.gov

Enzymatic Systems Involved in this compound Formation (e.g., SABATH methyltransferases for related esters)

The final step in the formation of an ester is the enzymatic condensation of an acid and an alcohol. In plants, the SABATH family of methyltransferases is responsible for catalyzing the formation of a wide variety of volatile methyl esters from carboxylic acid substrates. pnas.orgtandfonline.comnih.gov These enzymes use S-adenosyl-L-methionine (SAM) as a methyl donor to methylate the carboxyl group of small molecules, including fatty acids. pnas.orgtandfonline.com

Research has shown that SABATH methyltransferases can exhibit specificity for different fatty acids. For instance, enzymes in this family have been identified that produce methyl hexanoate, a related ester. pnas.org Although SABATH enzymes typically catalyze methylation, the formation of this compound would require the transfer of a methylthiomethyl group rather than just a methyl group. It is plausible that a related methyltransferase or another enzymatic system is responsible. This could involve a SABATH-like enzyme acting on a modified substrate or a different class of enzyme altogether that facilitates the esterification between hexanoic acid and methylthiomethanol. The synthesis of short-chain S-methyl thioesters in the fungus Geotrichum candidum has been shown to be an enzymatic process that requires the fatty acid to be activated as an acyl-CoA derivative before reacting with methanethiol. oup.com This indicates that thioester synthase enzymes could be involved in the formation of compounds like this compound in certain organisms. oup.com

Metabolic Flux and Regulation of Biogenesis in Relevant Organisms

The regulation of the biosynthesis of this compound is intrinsically linked to the metabolic pathways of its precursors. While direct studies on the metabolic flux specifically for this compound are not available, insights can be drawn from research on analogous sulfur-containing compounds in plants, particularly from the genus Tulbaghia.

The biogenesis of the methylthiomethyl moiety is believed to originate from S-(methylthiomethyl)-L-cysteine (SMTMC) and its oxidized form, marasmin [S-(methylthiomethyl)-L-cysteine-4-oxide]. In Tulbaghia violacea, the accumulation of these precursors and the expression of the key biosynthetic enzyme, TvMAS1, an S-oxygenase, vary across different organs of the plant. nih.govnih.gov This differential accumulation suggests a tightly regulated biosynthetic process.

Research on T. violacea has shown that the mRNA levels of TvMAS1, which catalyzes the final S-oxygenation step to produce marasmin from SMTMC, are co-localized with the accumulation of both SMTMC and marasmin in various plant tissues, including roots, bulbs, and leaves. nih.gov The coordinated expression of biosynthetic genes with the presence of their products points towards a regulated system that likely responds to developmental and environmental cues. The hypothetical biosynthetic pathway for marasmin is thought to be similar to that of alliin (B105686) in garlic, starting from L-cysteine or glutathione. nih.govoup.com

The metabolic flux through this pathway, leading to the formation of the methylthiomethyl donor, would be influenced by the availability of primary metabolites such as L-cysteine and the activity of the enzymes involved in the proposed pathway. For instance, the biosynthesis of cysteine itself, a primary precursor, is regulated by the cysteine synthase enzyme family. oup.com The subsequent steps, including the attachment of the methylthiomethyl group and the final esterification with hexanoic acid to form this compound, would each be subject to their own regulatory controls, such as substrate availability and enzyme kinetics.

While comprehensive metabolic flux analysis for sulfur-containing flavor compounds is an emerging area of research, studies in other systems, such as the benzenoid network in petunia flowers, have demonstrated the complexity of metabolic regulation, with multiple pathways contributing to the final profile of volatile compounds. usp.br Similar complex regulatory networks are anticipated to govern the production of this compound in organisms where it naturally occurs.

Table 1: Accumulation of TvMAS1 mRNA and Precursors in Tulbaghia violacea

| Plant Organ | TvMAS1 mRNA Level | S-(methylthiomethyl)-L-cysteine (SMTMC) Level | Marasmin Level (Relative) |

| Roots | Present | Present | Present |

| Bulbs | Present | Present | Present |

| White Leaves | Present | Present | Present |

| Green Leaves | Present | Present | Present |

| Data derived from studies on Tulbaghia violacea and indicates a correlation between gene expression and metabolite accumulation, suggesting a regulated biosynthetic pathway. nih.gov |

Chemoenzymatic Synthesis Mimicking Natural Pathways

Chemoenzymatic synthesis represents a powerful strategy for the production of complex molecules like this compound by combining chemical and enzymatic reactions. This approach can mimic natural biosynthetic routes, often providing high selectivity and milder reaction conditions compared to purely chemical methods.

The synthesis of this compound can be envisioned as a two-step process analogous to its proposed biosynthesis: the formation of a methylthiomethyl donor followed by an esterification reaction. Lipases are particularly well-suited for the esterification step due to their broad substrate specificity and ability to function in non-aqueous media.

While a specific chemoenzymatic protocol for this compound is not extensively documented, related research provides a strong foundation. For instance, lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), have been successfully employed in the synthesis of various esters, including those with sulfur-containing moieties. researchgate.net The chemoenzymatic synthesis of branched-chain copolymeric polythioesters has been demonstrated, involving a lipase-catalyzed transthioesterification. nih.gov This highlights the potential of lipases to catalyze reactions involving thioether-containing substrates.

A plausible chemoenzymatic route to this compound would involve:

Chemical Synthesis of a Methylthiomethyl Donor: A suitable methylthiomethyl-containing alcohol or an activated thioether would be synthesized chemically.

Enzymatic Esterification: The synthesized donor would then be reacted with hexanoic acid in the presence of an immobilized lipase. This enzymatic step would mimic the final esterification in the natural pathway, leading to the formation of this compound.

The use of immobilized enzymes, such as lipases on magnetic nanoparticles, offers advantages in terms of enzyme stability and reusability, making the process more efficient and sustainable. scirp.org The broad substrate specificity of some lipases suggests that they could accommodate the sulfur atom in the methylthiomethyl group. researchgate.netscirp.org

Table 2: Key Enzymes and Reactions in Potential Chemoenzymatic Synthesis

| Reaction Step | Enzyme Class | Potential Enzyme | Substrates | Product |

| Esterification | Lipase | Immobilized Candida antarctica lipase B (CALB) | Hexanoic acid, Methylthiomethanol | This compound |

| Transthioesterification | Lipase | Immobilized Rhizomucor miehei lipase | Dimethyl ester, Dithiol | Polythioester |